molecular formula C13H12BrNO2 B2961456 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1240620-38-5

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine

Cat. No.: B2961456
CAS No.: 1240620-38-5
M. Wt: 294.148
InChI Key: JFUGFUDGYHNORN-UHFFFAOYSA-N
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Description

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a methoxyphenylmethoxy group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 2-[(4-methoxyphenyl)methoxy]pyridine. One common method is to react 2-[(4-methoxyphenyl)methoxy]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Reactions: Products include de-brominated pyridines or modified pyridine rings.

Scientific Research Applications

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can lead to the discovery of new drugs or biochemical tools.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the methoxyphenylmethoxy group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxypyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-Bromo-4-methoxypyridine: Another bromopyridine with a methoxy group, used in different synthetic and medicinal applications.

    3-Bromo-5-(4-methoxybenzyloxy)pyridine: A closely related compound with a similar functional group, used in organic synthesis and material science.

Uniqueness

3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where precise molecular interactions are required.

Properties

IUPAC Name

3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUGFUDGYHNORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-bromo-2-(4-methoxybenzyloxy)pyridine was prepared by the procedure described in J. Med. Chem., 2008, 51, 3065. A pressure vessel was charged with anhydrous THF (25 ml) and sodium hydride (1.44 g, 36.18 mmol, 60% dispersion). To this stirred mixture was added portionwise a solution of 4-methoxybenzyl alcohol (5.0 g, 36.18 mmol) in anhydrous THF (15 ml). After addition was complete, the mixture was stirred at room temperature for 30 minutes and a solution of 3-bromo-2-chloropyridine (4.64 g, 24.08 mmol) in anhydrous THF (15 ml) was added. The vessel was sealed and the reaction mixture was heated at 75° C. for 6 hours. Upon cooling to room temperature, the reaction mixture was partitioned between ethyl acetate and water. The separated organic layer was washed with water, sat'd NaCl(aq.), dried over MgSO4, filtered, and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes: EtOAc) gave the title compound as a clear oil (6.51 g, 92%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
92%

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